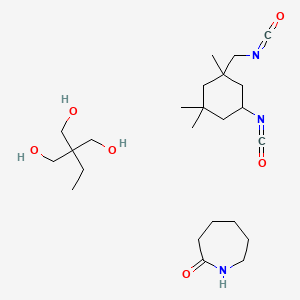
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide typically involves the reaction of tert-butylamine with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include oxidized carbonyl compounds, reduced amides, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylprop-2-enamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-alpha-phenylnitrone: Known for its free-radical scavenging activity and use in preventing oxidative stress.
N-tert-Butyl-3,5-dimethylaniline: Used in the synthesis of dyes and pigments.
Uniqueness
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
68871-96-5 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-tert-butyl-N-hydroxy-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)14(16)12(15)10-9-11-7-5-4-6-8-11/h4-10,16H,1-3H3 |
InChI-Schlüssel |
XCSQMXKRJUCAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



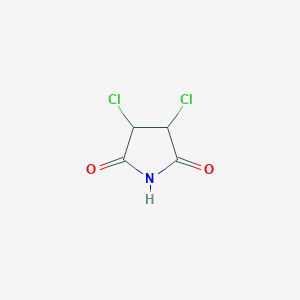
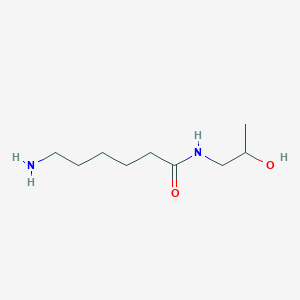

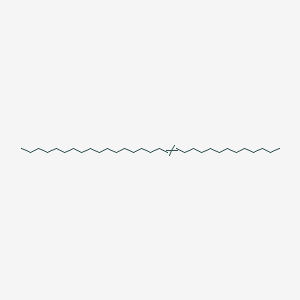
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)


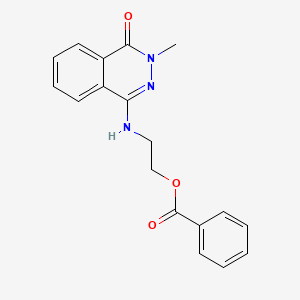
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
